molecular formula C18H17NO4 B5788395 2-oxo-2-phenylethyl 2-(propionylamino)benzoate

2-oxo-2-phenylethyl 2-(propionylamino)benzoate

Cat. No. B5788395
M. Wt: 311.3 g/mol
InChI Key: VLKGZJJKNXFENI-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 2-(propionylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(2-oxo-2-phenylethyl)-N-(2-propionyl)benzamide and is a derivative of benzamide.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-(propionylamino)benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the suppression of inflammatory cytokines. This compound has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-oxo-2-phenylethyl 2-(propionylamino)benzoate in lab experiments include its potent anti-inflammatory properties, its relatively low toxicity, and its ability to inhibit COX enzymes. However, this compound may have limitations in terms of its solubility, stability, and bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the study of 2-oxo-2-phenylethyl 2-(propionylamino)benzoate, including the development of more potent and selective COX inhibitors, the investigation of its potential applications in other inflammatory diseases, and the exploration of its mechanisms of action and biochemical effects. Additionally, further studies are needed to determine the optimal dosage, administration route, and safety profile of this compound.

Synthesis Methods

The synthesis of 2-oxo-2-phenylethyl 2-(propionylamino)benzoate involves the reaction of 2-oxo-2-phenylethylamine and 2-(propionylamino)benzoic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using various techniques, such as column chromatography, to obtain the pure compound.

Scientific Research Applications

2-oxo-2-phenylethyl 2-(propionylamino)benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

phenacyl 2-(propanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-17(21)19-15-11-7-6-10-14(15)18(22)23-12-16(20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKGZJJKNXFENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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